

# A Comparative Guide to the Structural Validation of 2,2-Diallylpiperidine Hydrochloride

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## Compound of Interest

Compound Name:	2,2-Diallylpiperidine hydrochloride
CAS No.:	681283-71-6
Cat. No.:	B3149935

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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards therapeutic application. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural validation of **2,2-Diallylpiperidine hydrochloride**, a substituted piperidine derivative. By examining the principles and data derived from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document aims to equip the reader with the critical insights needed to select and interpret the most appropriate analytical methodologies.

## Introduction to 2,2-Diallylpiperidine Hydrochloride

**2,2-Diallylpiperidine hydrochloride** is a small organic molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals due to its favorable physicochemical properties.<sup>[1]</sup> <sup>[2]</sup> The presence of two allyl groups at the C2 position introduces a quaternary carbon and specific spectroscopic signatures that are central to its structural elucidation. The hydrochloride salt form enhances its stability and solubility, which is a common practice in pharmaceutical development. The validation of its molecular structure, including connectivity and stereochemistry where applicable, is paramount.

## The Analytical Triad: NMR, MS, and X-ray Crystallography

The structural elucidation of a novel compound like **2,2-Diallylpiperidine hydrochloride** relies on a multi-faceted analytical approach. No single technique provides a complete picture; instead, the synergistic use of NMR, MS, and X-ray crystallography offers a self-validating system for structural confirmation.<sup>[3]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.<sup>[4]</sup> By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

### Predicted $^1\text{H}$ NMR Spectrum of 2,2-Diallylpiperidine Hydrochloride

The predicted  $^1\text{H}$  NMR spectrum provides a wealth of information. The protonated nitrogen in the hydrochloride salt will influence the chemical shifts of adjacent protons. The allyl groups will exhibit characteristic signals for the vinyl and allylic protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H on N	~9.0 - 10.0	Broad singlet	2H
Vinyl CH	~5.7 - 5.9	Multiplet	2H
Vinyl CH <sub>2</sub>	~5.0 - 5.2	Multiplet	4H
Allylic CH <sub>2</sub>	~2.5 - 2.7	Doublet	4H
Piperidine C3-H <sub>2</sub>	~3.0 - 3.2	Multiplet	2H
Piperidine C4, C5-H <sub>2</sub>	~1.7 - 1.9	Multiplet	4H
Piperidine C6-H <sub>2</sub>	~3.0 - 3.2	Multiplet	2H

Table 1: Predicted  $^1\text{H}$  NMR chemical shifts for **2,2-Diallylpiperidine hydrochloride**.

## Predicted $^{13}\text{C}$ NMR Spectrum of 2,2-Diallylpiperidine Hydrochloride

The  $^{13}\text{C}$  NMR spectrum will confirm the number of unique carbon environments. The quaternary C2 carbon will be a key diagnostic signal.

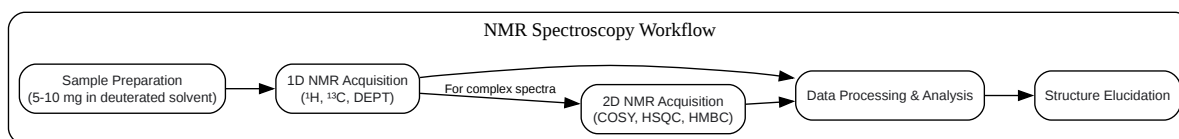
Carbon Assignment	Predicted Chemical Shift (ppm)
Quaternary C2	~60 - 65
Piperidine C6	~45 - 50
Piperidine C3	~35 - 40
Allylic CH <sub>2</sub>	~40 - 45
Piperidine C4, C5	~20 - 25
Vinyl CH	~130 - 135
Vinyl CH <sub>2</sub>	~118 - 122

Table 2: Predicted  $^{13}\text{C}$  NMR chemical shifts for **2,2-Diallylpiperidine hydrochloride**.

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,2-Diallylpiperidine hydrochloride** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{D}_2\text{O}$ , or  $\text{CDCl}_3$ ). The choice of solvent can influence chemical shifts.<sup>[4]</sup>
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

- 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments are invaluable.
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity of the entire molecule.



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*NMR Spectroscopy Workflow Diagram.*

## Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.<sup>[5]</sup> It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

### Expected Mass Spectrum of 2,2-Diallylpiperidine

For the free base, 2,2-Diallylpiperidine ( $C_{11}H_{19}N$ ), the expected molecular weight is approximately 165.28 g/mol. In positive-ion mode ESI-MS, the protonated molecule  $[M+H]^+$  would be observed at  $m/z \approx 166.29$ .

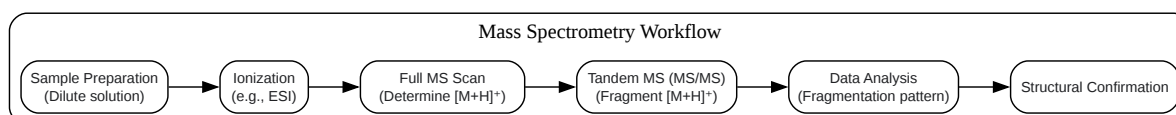
### Fragmentation Analysis

The fragmentation of piperidine derivatives is often dominated by  $\alpha$ -cleavage, the breaking of the bond adjacent to the nitrogen atom.[6] For 2,2-Diallylpiperidine, the key fragmentation pathways are expected to be:

- Loss of an allyl radical ( $C_3H_5\bullet$ ): This would result in a prominent fragment ion at  $m/z \approx 124$ . This is a classic example of  $\alpha$ -cleavage at the C2-C(allyl) bond.
- Loss of a propyl radical ( $C_3H_7\bullet$ ): While less likely, cleavage further down the allyl chain could occur.
- Ring-opening fragmentation: Cleavage of the piperidine ring itself can also occur, leading to a variety of smaller fragment ions.

## Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **2,2-Diallylpiperidine hydrochloride** in a suitable solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion  $[M+H]^+$  with minimal fragmentation.[6] Electron ionization (EI) can also be used, which induces more extensive fragmentation and can be useful for library matching.
- Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
- Tandem MS (MS/MS): To study fragmentation, the  $[M+H]^+$  ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information.



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*Mass Spectrometry Workflow Diagram.*

## X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, offering unequivocal structural proof.

### Expected Crystal Structure of 2,2-Diallylpiperidine Hydrochloride

For a hydrochloride salt, the crystal lattice will be composed of the protonated piperidinium cation and the chloride anion. Key features to expect in the crystal structure include:

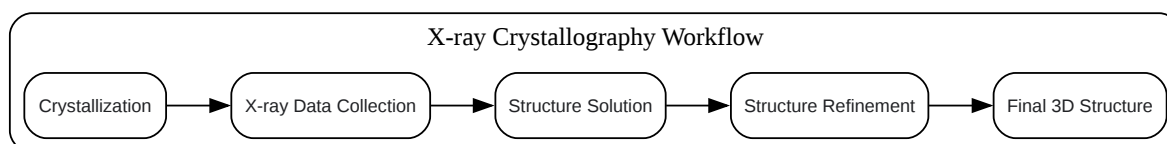
- **Piperidinium Ring Conformation:** The piperidine ring will likely adopt a chair conformation, which is the most stable arrangement.
- **Hydrogen Bonding:** A strong hydrogen bond is expected between the protonated nitrogen of the piperidinium ring and the chloride anion (N-H...Cl).
- **Bond Lengths and Angles:** The C-N, C-C, and C=C bond lengths and angles should fall within typical ranges for similar structures. For instance, C-N bond lengths in piperidinium salts are generally in the range of 1.48-1.52 Å.

Parameter	Expected Value
Crystal System	Monoclinic or Orthorhombic (common for organic salts)
Space Group	e.g., P2 <sub>1</sub> /c, P-1
Piperidinium N <sup>+</sup> -H...Cl <sup>-</sup> H-bond distance	~3.0 - 3.3 Å
C-N bond lengths (piperidine)	~1.48 - 1.52 Å
C-C bond lengths (piperidine)	~1.52 - 1.54 Å
C-C bond lengths (allyl)	~1.49 - 1.51 Å
C=C bond lengths (allyl)	~1.32 - 1.34 Å

Table 3: Expected crystallographic parameters for **2,2-Diallylpiperidine hydrochloride**.

## Experimental Protocol: X-ray Crystallography

- **Crystallization:** This is often the most challenging step. The goal is to grow single crystals of high quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.



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*X-ray Crystallography Workflow Diagram.*

## Comparative Analysis of Techniques

Technique	Strengths	Weaknesses	Information Provided
NMR Spectroscopy	Provides detailed connectivity and stereochemical information in solution. Non-destructive.	Lower sensitivity than MS. Can be complex for large molecules.	Carbon-hydrogen framework, connectivity, relative stereochemistry, molecular dynamics.
Mass Spectrometry	High sensitivity, provides accurate molecular weight and elemental composition.	Provides limited connectivity information, fragmentation can be complex to interpret.	Molecular weight, elemental formula, structural fragments.
X-ray Crystallography	Provides the definitive 3D structure in the solid state.	Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.	Absolute 3D structure, bond lengths, bond angles, crystal packing.

Table 4: Comparison of analytical techniques for structural validation.

## Conclusion: An Integrated Approach for Unambiguous Validation

The structural validation of **2,2-Diallylpiperidine hydrochloride**, like any novel chemical entity, necessitates a comprehensive analytical strategy. While NMR spectroscopy provides the foundational map of the molecule's connectivity in solution, mass spectrometry offers a crucial confirmation of its molecular weight and key structural motifs through fragmentation analysis. Ultimately, X-ray crystallography delivers the unequivocal three-dimensional structure in the solid state, serving as the final arbiter of its atomic arrangement.

By judiciously employing these complementary techniques, researchers can build a robust and self-validating body of evidence that unequivocally confirms the molecular structure of **2,2-Diallylpiperidine hydrochloride**. This rigorous approach is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

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